1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid
Description
1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic compound featuring a norbornane-like framework ([4.1.0] bicyclo system) with a nitrogen atom at position 3 (3-aza) and substituents including a methoxy group at position 1, a methyl group on the nitrogen, and a carboxylic acid at position 7. This structure confers rigidity and stereochemical complexity, making it valuable in medicinal chemistry for targeting enzymes or receptors requiring constrained geometries.
Properties
CAS No. |
1251925-13-9 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-10-4-3-6-7(8(11)12)9(6,5-10)13-2/h6-7H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
DFJHSTIEMBTWCL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2C(C2(C1)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Azabicyclo[4.1.0]heptane Core
A well-documented method involves the reaction of cyclohexene oxide with methylamine to form a methylamino-cyclohexanol intermediate, followed by ring closure to form the azabicyclo structure.
| Step | Reaction Conditions | Reagents | Description | Yield (%) |
|---|---|---|---|---|
| 1 | Room temperature, 14-16 hours | Cyclohexene oxide + aqueous methylamine (35-40%) | Nucleophilic ring opening of epoxide by methylamine to form methylamino-cyclohexanol intermediate | >95% |
| 2 | -10 to 0 °C, followed by basic workup | Intermediate + phosphorus tribromide (PBr3) + triethylamine or bromine + triphenylphosphine + triethylamine | Intramolecular ring closure via halogenation and amine displacement to form 7-methyl-aza-bicyclo[4.1.0]heptane | High (exact yield not specified) |
This method is advantageous due to mild reaction conditions, readily available starting materials, and high yields. The ring closure step can be performed using either PBr3/triethylamine or Br2/Ph3P/triethylamine systems, allowing flexibility and cost optimization.
Introduction of Methoxy Group
Methylation of the nitrogen or oxygen atoms in the bicyclic system is typically achieved using methyl iodide (MeI) in the presence of a strong base such as sodium hydride (NaH). The reaction is carried out at room temperature with incremental additions of reagents to drive the methylation to completion.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Methylation | NaH + MeI | Room temperature, multiple additions over several hours to overnight | Ensures full methylation of target sites; reaction monitored by TLC or GC |
Formation of Carboxylic Acid Functionality
The carboxylic acid at position 7 can be introduced or revealed by oxidation or hydrolysis of suitable precursors, depending on the synthetic route. In some cases, protected ester intermediates are hydrolyzed under acidic or basic conditions to yield the free acid.
Representative Reaction Scheme Summary
| Step | Intermediate/Product | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Methylamino-cyclohexanol | Cyclohexene oxide + aqueous methylamine, RT, 15 h | Epoxide ring opening |
| 2 | 7-Methyl-aza-bicyclo[4.1.0]heptane | PBr3/triethylamine or Br2/Ph3P/triethylamine, -10 to 0 °C | Ring closure |
| 3 | Methylated bicyclic amine | NaH + MeI, RT, multiple additions | Methylation of N/O |
| 4 | 1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid | Hydrolysis or oxidation steps as required | Introduction of carboxylic acid |
Research Findings and Optimization
- Reaction Conditions: The use of room temperature and mild conditions in the first step significantly improves yield and simplifies purification compared to high-pressure or high-temperature methods reported earlier.
- Reagent Ratios: Optimal molar ratios for the epoxide to methylamine are approximately 1:3.5–4.5, ensuring complete conversion.
- Ring Closure: The choice between PBr3/triethylamine and bromine/triphenylphosphine/triethylamine systems allows for cost-effective synthesis without compromising yield.
- Methylation: Incremental addition of NaH and MeI with stirring at room temperature ensures full methylation and avoids side reactions.
- Purification: Intermediates are easily purified by standard extraction and distillation techniques, facilitating scale-up.
Comparative Table of Key Preparation Parameters
| Parameter | Method Using PBr3/Et3N | Method Using Br2/Ph3P/Et3N |
|---|---|---|
| Temperature for ring closure | -10 to 0 °C | -10 to 0 °C |
| Molar ratio (Intermediate:Halogenating agent:Et3N) | 1:1.1-1.3:0.4-0.6 | 1:1.0-1.2:1.1-1.3:0.4-0.6 |
| Cost considerations | Moderate | Lower due to reagent availability |
| Yield | High | High |
| Reaction time | Few hours | Few hours |
Chemical Reactions Analysis
1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological systems and enzyme interactions.
Industry: Used in the development of new materials and polymers due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with specific molecular targets. The azabicyclo structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, further stabilizing these interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their molecular properties, and research findings:
*Estimated based on parent structure (C₇H₁₁NO₂) + methoxy (OCH₃: +31.03 g/mol) and methyl (CH₃: +15.03 g/mol).
Key Comparative Insights:
Functional Group Impact :
- The methoxy group in the target compound likely increases lipophilicity (logP) compared to the parent 1-azabicycloheptane-7-carboxylic acid, enhancing membrane permeability .
- Methylation on nitrogen (3-methyl-3-aza) reduces ring strain and may improve metabolic stability by hindering oxidative N-dealkylation .
Compounds like 3-azabicyclo[4.1.0]heptane-7-carboxylic acid () serve as precursors for bioactive molecules, suggesting the target compound could be functionalized similarly for drug discovery .
Synthetic Challenges: Introducing multiple substituents (e.g., methoxy, methyl, carboxylic acid) requires regioselective strategies to avoid side reactions, as seen in the TFA-mediated deprotection of iminosugars .
Physicochemical Properties :
- The parent bicyclo[4.1.0]heptane-7-carboxylic acid () has a higher hazard profile (Class 8 corrosive), whereas nitrogen-containing analogs (e.g., ) are less hazardous but require careful handling due to reactive carboxyl groups .
Biological Activity
1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid, with the CAS number 1251925-13-9, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 185.22 g/mol. The compound features a bicyclic structure that contributes to its unique biological interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of azabicyclo compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated effectiveness against both gram-positive and gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves the inhibition of cell wall synthesis, leading to bacterial cell death.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Activity Against | Mechanism |
|---|---|---|
| This compound | TBD | TBD |
| 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl -7-oxo1-azabicycloheptane-2-carboxylic acid | Gram-positive & Gram-negative | Inhibition of cell wall synthesis |
Enzyme Inhibition
In enzyme inhibition assays, azabicyclo compounds have shown promise in inhibiting various enzymes, including urease and alpha-amylase . These activities are crucial for therapeutic applications in metabolic disorders and infections.
Table 2: Enzyme Inhibition Activities
| Compound Name | Enzyme Target | Inhibition Percentage at 5 mM |
|---|---|---|
| This compound | TBD | TBD |
| Compound X | Urease | 43% |
| Compound Y | Alpha-amylase | TBD |
Case Studies
A study published in MDPI evaluated various azabicyclo compounds for their biological activities, including their effects on enzyme inhibition and antimicrobial properties . The findings indicated that modifications to the bicyclic structure could enhance biological efficacy.
Case Study: Synthesis and Evaluation
In one notable case, researchers synthesized several derivatives of azabicyclo compounds and assessed their biological activities through in vitro assays. The results showed varying degrees of potency against specific bacterial strains and enzymes, suggesting that structural modifications could lead to improved therapeutic agents .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to various biological targets. These computational approaches provide insights into the potential mechanisms by which these compounds exert their biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
